molecular formula C9H11N5 B2588077 N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1340805-46-0

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Katalognummer: B2588077
CAS-Nummer: 1340805-46-0
Molekulargewicht: 189.222
InChI-Schlüssel: MZXYEUNOPDFNJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a cyclopropylamine group at position 4. The compound’s molecular formula is C₉H₁₁N₅, with a monoisotopic mass of 189.1016 Da, though specific data for this exact derivative is inferred from analogs in the evidence .

Eigenschaften

IUPAC Name

N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-11-12-9-5-4-8(13-14(6)9)10-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXYEUNOPDFNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-methyl-1H-[1,2,4]triazole-5-amine with cyclopropyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Substitution Reactions

The triazole and pyridazine rings participate in nucleophilic/electrophilic substitutions, enabling functional group diversification.

Halogenation

  • Reagents: N-Bromosuccinimide (NBS), iodine monochloride

  • Conditions: Acetonitrile, 60–80°C

  • Outcome: Bromination occurs preferentially at the C7 position of the pyridazine ring due to electron-deficient aromatic character .

PositionReagentProductYield
C7NBS7-Bromo derivative72%
C3ICl3-Iodo-triazolo-pyridazine58%

Aminoalkylation

  • Reagents: Ethylenediamine, K₂CO₃

  • Conditions: DMF, 100°C, 12h

  • Outcome: Substitution at C7 with ethylenediamine enhances water solubility and kinase binding affinity .

Oxidation

  • Reagents: KMnO₄, H₂O₂

  • Conditions: Acidic or neutral media

  • Outcome: The methyl group on the triazole ring oxidizes to a carboxylic acid, altering electronic properties .

Starting MaterialProductIC₅₀ (Kinase Inhibition)
3-Methyl derivative3-Carboxy-triazolo-pyridazine0.013 μM → 0.007 μM

Reduction

  • Reagents: NaBH₄, Pd/C (H₂)

  • Conditions: Methanol, rt

  • Outcome: Selective reduction of the pyridazine ring improves metabolic stability.

Cross-Coupling Reactions

The brominated derivative serves as a key intermediate for Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki-Miyaura Coupling

  • Reagents: Arylboronic acid, Pd(PPh₃)₄

  • Conditions: Dioxane/H₂O, 90°C

  • Outcome: Introduces aryl groups at C7 for enhanced π-stacking in enzyme pockets .

Aryl GroupKinase Selectivity (ALK5 vs. p38α)
4-Fluorophenyl120-fold improvement
3-Trifluoromethyl89-fold improvement

Buchwald-Hartwig Amination

  • Reagents: Pd₂(dba)₃, Xantphos

  • Conditions: Toluene, 110°C

  • Outcome: Installs secondary amines at C7, critical for BRD4 bromodomain inhibition .

Cyclopropane Ring Modifications

The cyclopropylamine side chain undergoes strain-driven ring-opening reactions:

  • Reagents: HCl, H₂O

  • Conditions: Reflux, 6h

  • Outcome: Ring opening yields a linear amine chain, reducing steric hindrance for target binding .

Biological Activity Correlations

Structural modifications directly impact pharmacological profiles:

DerivativeTargetIC₅₀/EC₅₀Source
7-(4-Fluorophenyl)ALK5 kinase0.013 μM
3-Carboxy analogueBRD4 BD11.2 μM
7-Ethylenediaminep38α MAPK0.86 μM

Stability and Degradation

  • Hydrolytic Degradation: The triazole ring resists hydrolysis under physiological pH, but prolonged exposure to strong acids (pH <2) cleaves the pyridazine ring .

  • Photostability: UV light induces C–N bond cleavage in the cyclopropane group, requiring amber packaging for storage.

This compound’s versatile reactivity enables precise tuning of electronic, steric, and solubility properties, making it a valuable scaffold in kinase and bromodomain inhibitor development. Further studies should explore enantioselective modifications of the cyclopropyl group to optimize target selectivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Polo-like Kinase 1 Inhibition
Research has identified N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine as a potential inhibitor of Polo-like kinase 1 (Plk1), a protein implicated in cell division and cancer progression. Inhibitors targeting the polo-box domain of Plk1 have shown promise in reducing tumor growth in various cancer types. The compound's ability to selectively inhibit Plk1 without significant off-target effects makes it a candidate for further development into anticancer therapies .

Table 1: Summary of Anticancer Activity Studies

CompoundTargetIC50 (μM)Remarks
This compoundPlk114.74 ± 0.48Effective in vitro and in vivo models
Other triazole derivativesVariousVariesComparatively less selective

Antibacterial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity against Staphylococcus aureus. The introduction of cyclopropane fragments enhances the antibacterial effect, suggesting that modifications to the molecular structure can lead to improved efficacy against resistant strains .

Table 2: Antibacterial Activity Against Staphylococcus aureus

CompoundMIC (μM)MBC (μM)Efficacy Comparison
This compound10.1–10.620.2–21.2Comparable to Ciprofloxacin
Other synthesized compounds5.2–933.410.4–933.4Varies widely

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the triazole ring and the introduction of various substituents can significantly affect both its anticancer and antibacterial activities.

Key Findings:

  • The presence of cyclopropane enhances antibacterial activity.
  • Substituents on the aniline moiety can either enhance or diminish activity depending on their electronic properties .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent (Position 3) Molecular Formula Mass (Da) Key Properties/Activity Source
N-cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Methyl C₉H₁₁N₅ 189.1016 BRD4 inhibition (inferred)
N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]... 4-(Trifluoromethyl)phenyl C₁₅H₁₂F₃N₅ 319.290 Enhanced hydrophobicity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-... Methyl C₁₆H₁₅FN₆ 310.334 BRD4 bromodomain inhibition (IC₅₀ < 1 µM)
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]... 3-(Trifluoromethyl)phenyl C₁₈H₁₈F₃N₅ 373.365 Increased steric bulk, lower solubility

Key Observations :

  • Methyl groups (e.g., target compound) balance lipophilicity and metabolic stability, making them favorable for oral bioavailability .
  • Trifluoromethylphenyl substituents (e.g., ) enhance binding via hydrophobic interactions but may reduce solubility.
  • Indole-ethyl extensions (e.g., ) improve target engagement in bromodomains but increase molecular weight and complexity.

Variations in the Amine Substituent

The amine group at position 6 is critical for target selectivity and pharmacokinetics:

Compound Name Amine Substituent Molecular Formula Key Features Source
N-cyclopropyl-3-methyl-[1,2,4]triazolo... Cyclopropyl C₉H₁₁N₅ Compact, metabolically stable
N-isopropyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)... Isopropyl + pyrrolopyridine C₁₆H₁₆N₆ Chiral center, kinase inhibition
N-(4-chlorophenethyl)-6-methyl-[1,2,4]triazolo... 4-Chlorophenethyl C₁₄H₁₄ClN₅ Enhanced π-π stacking with targets
N-{4-[4-(diphenylmethoxy)piperidin-1-yl]butyl}... Piperidine-butyl C₂₇H₃₁N₅O PARP14 inhibition (crystallographic data)

Key Observations :

  • Cyclopropyl groups (target compound) minimize steric hindrance and improve metabolic stability compared to bulkier substituents like cyclohexyl .
  • Aromatic extensions (e.g., phenethyl, indole) enhance target binding but may limit blood-brain barrier penetration .

Biologische Aktivität

N-Cyclopropyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12N5C_{10}H_{12}N_5 and features a triazolo-pyridazine core structure. Its unique cyclopropyl and methyl substitutions may influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds within the triazolo-pyridazine class have been investigated for their effects on:

  • Kinase Inhibition : Certain derivatives show promise as inhibitors of kinases involved in cancer progression. For instance, triazolopyridazine derivatives have been reported to inhibit c-Met kinases with low nanomolar IC50 values .
  • Antiparasitic Activity : Research indicates that triazolopyridazines can effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential as antiparasitic agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the triazolo-pyridazine structure can significantly impact potency and selectivity. For example:

Substituent Effect on Activity
Cyclopropyl groupEnhances binding affinity
Methyl groupModulates lipophilicity
TrifluoromethylIncreases potency against certain targets

These modifications suggest that fine-tuning the chemical structure can optimize the compound's biological activity.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant antiproliferative effects with GI50 values in the low micromolar range .
  • Antimicrobial Effects : Another investigation focused on the compound's antimicrobial properties. The results demonstrated effective inhibition against several bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. Table 1. Comparative Bioactivity of Triazolopyridazine Derivatives

Substituent (R)Target (IC50, nM)Selectivity Ratio (vs. BRD4)Reference
Cyclopropylc-Met: 8.212.5
MethylBRD4: 951.0
Trifluoromethylc-Met: 15.78.3

Q. Table 2. Key Analytical Parameters for Characterization

TechniqueCritical ParametersApplication Example
1H NMRSolvent (DMSO-d6), δ 8.2–8.5 (triazole)Confirm cyclopropyl coupling
HRMSResolution >30,000; mass error <2 ppmVerify molecular ion ([M+H]+ = 244.12)
HPLCC18 column, gradient elution (ACN/H2O)Purity assessment (>98%)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.